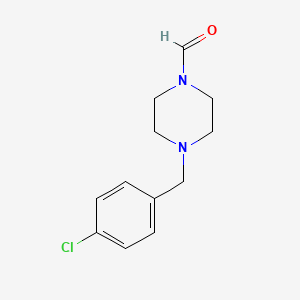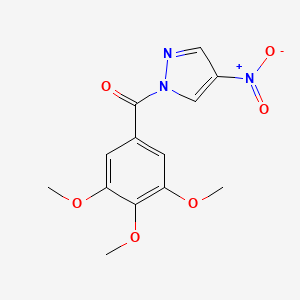![molecular formula C14H12ClN3 B5739149 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)
2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising pharmacological properties. This compound is known to possess potent anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the levels of inflammatory markers such as C-reactive protein and erythrocyte sedimentation rate. Additionally, this compound has been shown to reduce pain and fever in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine in lab experiments is its potent anti-inflammatory and analgesic properties. This compound can be used to study the mechanisms of inflammation and pain, and to develop new treatments for these conditions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine. One potential area of research is the development of new formulations and delivery methods for this compound. Another area of research is the investigation of its potential use in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be achieved through various methods. One of the most common methods involves the condensation of 3-chlorobenzaldehyde with 3-amino-4,6-dimethylpyrazole in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then treated with ammonium acetate and acetic anhydride to yield the final product.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has also been shown to possess antipyretic activity, making it a potential treatment for fever.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-6-10(2)18-14(16-9)8-13(17-18)11-4-3-5-12(15)7-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNIFCMTUFRVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5739069.png)

![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)


![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)
![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)

![N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide](/img/structure/B5739136.png)


![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)